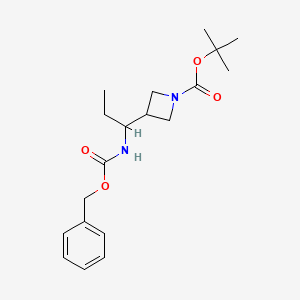
(6-Bromoquinolin-2-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromoquinolin-2-YL)methanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Méthodes De Préparation
The synthesis of (6-Bromoquinolin-2-YL)methanol typically involves the hydroxymethylation of 6-bromoquinoline. One common method is the electrophotocatalytic hydroxymethylation of azaarenes with methanol . This process involves the use of a photocatalyst and methanol under specific reaction conditions to introduce the hydroxymethyl group into the quinoline ring.
Analyse Des Réactions Chimiques
(6-Bromoquinolin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
(6-Bromoquinolin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of (6-Bromoquinolin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(6-Bromoquinolin-2-YL)methanol can be compared with other similar compounds, such as:
6-Bromoquinoline: This compound lacks the hydroxymethyl group and has different chemical properties and applications.
(6-Bromoquinolin-8-YL)methanol: This is another derivative with the hydroxymethyl group at a different position on the quinoline ring, leading to variations in its chemical behavior and applications.
Propriétés
Numéro CAS |
1196151-65-1 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(6-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |
Clé InChI |
FAYMUBBAEWEMTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)CO)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)





